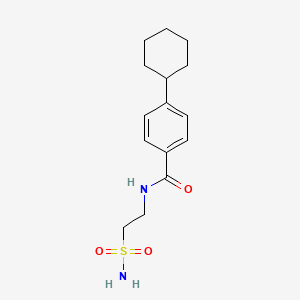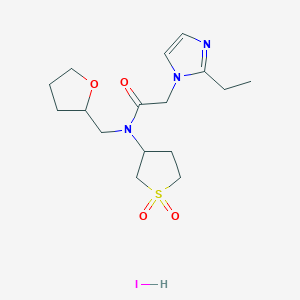![molecular formula C14H21N5O2S2 B7052672 1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B7052672.png)
1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine is a complex organic compound that features a thiophene ring, a sulfonyl group, a triazole ring, and a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of suitable precursors under acidic conditions.
Sulfonylation: The thiophene ring is then sulfonylated using sulfonyl chloride in the presence of a base such as pyridine.
Attachment of the Piperazine Ring: The sulfonylated thiophene is reacted with piperazine under reflux conditions.
Introduction of the Triazole Ring: The final step involves the reaction of the piperazine derivative with a triazole precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Material Science: The compound’s unique structure makes it suitable for use in the development of advanced materials, such as organic semiconductors or conductive polymers.
Biological Research: It can be used as a probe to study biological processes, such as enzyme activity or protein-protein interactions.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, while the triazole ring can participate in hydrogen bonding and π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethylthiophen-3-yl)ethyl-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine is unique due to its combination of a thiophene ring, a sulfonyl group, a triazole ring, and a piperazine ring. This combination of functional groups provides a versatile scaffold for the development of new compounds with diverse biological activities.
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-[2-(1,2,4-triazol-1-yl)ethyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S2/c1-12-9-14(13(2)22-12)23(20,21)19-7-4-17(5-8-19)3-6-18-11-15-10-16-18/h9-11H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWUPWRERFGSLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)CCN3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(3,4-difluorophenyl)ethyl]-2-(3,5-dimethyl-1,2,4-triazol-1-yl)-N-methylacetamide](/img/structure/B7052599.png)
![3,5-Dimethyl-4-[2-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethyl]-1,2-oxazole](/img/structure/B7052605.png)
![2-[1-(1-Benzyltriazole-4-carbonyl)piperidin-4-yl]acetamide](/img/structure/B7052611.png)
![4-(2-methylpropyl)-N-[[4-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]piperazine-1-carboxamide](/img/structure/B7052616.png)
![1-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]-3-[(5-methylthiophen-2-yl)methyl]urea](/img/structure/B7052627.png)


![[2-(1,3-benzothiazol-2-yl)pyrrolidin-1-yl]-(4,5,6,7-tetrahydro-1H-indazol-5-yl)methanone](/img/structure/B7052649.png)
![Ethyl 2-[(5-carbamoyl-3-chloropyridin-2-yl)-ethylamino]acetate](/img/structure/B7052650.png)
![2-methyl-N-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)propyl]-1,3-thiazole-5-carboxamide](/img/structure/B7052653.png)
![N-[2-[5-[(dimethylamino)methyl]-1,2,4-oxadiazol-3-yl]propan-2-yl]-2,5-dimethyl-1,3-oxazole-4-carboxamide](/img/structure/B7052656.png)
![3-Cyclohexyl-1-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]propan-1-one](/img/structure/B7052667.png)
![3,5-Dimethyl-4-[4-[2-(1,2,4-triazol-1-yl)ethyl]piperazin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B7052670.png)
![3-[5-(1,5-dimethylpyrrol-2-yl)-1,3,4-oxadiazol-2-yl]-N,N-dimethylbenzenesulfonamide](/img/structure/B7052690.png)
